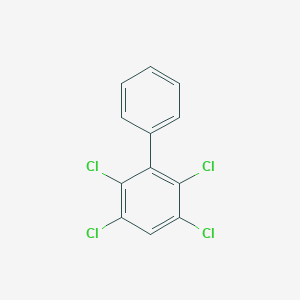

2,3,5,6-Tetrachlorobiphenyl

Description

Contextualization within Polychlorinated Biphenyls (PCBs) Research

Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were manufactured for various industrial applications, including as dielectric and coolant fluids in electrical equipment. mdpi.comwho.int Their production was banned in many countries in the late 1970s due to their environmental persistence and adverse health effects. mdpi.comepa.gov PCBs consist of 209 individual chemical compounds known as congeners, each with a unique number and placement of chlorine atoms on a biphenyl (B1667301) molecule. clu-in.org 2,3,5,6-Tetrachlorobiphenyl, also identified as PCB 76, is one of these 209 congeners.

The general chemical formula for PCBs is C12H(10-n)Cln, where 'n' can range from 1 to 10. mdpi.com Research into PCBs as a whole has been extensive, focusing on their widespread environmental contamination, bioaccumulation in the food chain, and association with various health issues. mdpi.comnih.goveurofinsus.com

Significance of Congener-Specific Investigations in Environmental Science

The study of individual PCB congeners, such as this compound, is crucial because the environmental fate, toxicity, and biological activity of PCBs are highly dependent on the specific number and position of chlorine atoms. clu-in.orgnih.gov Analyzing for specific congeners provides a more detailed and accurate picture of PCB contamination compared to analyzing for commercial mixtures (Aroclors). eurofinsus.com

Congener-specific analysis offers several advantages:

Lower detection limits and higher accuracy: Quantifying individual congeners is more precise than estimating Aroclor concentrations. clu-in.org

Better understanding of environmental processes: The composition of PCB mixtures changes in the environment due to weathering, degradation, and metabolism. Congener-specific analysis allows for the measurement and interpretation of these changes. clu-in.orgwell-labs.com

More accurate toxicity assessment: The toxicity of PCBs is congener-specific. clu-in.orgeurofinsus.com Some congeners exhibit "dioxin-like" toxicity, while others have different mechanisms of action. well-labs.comoup.com Therefore, understanding the specific congeners present is essential for accurate risk assessment.

Historical Trajectory of Academic Research on this compound

Early research on PCBs often focused on the commercial mixtures. However, as analytical techniques advanced, so did the ability to investigate individual congeners. A notable area of research for this compound has been its microbial dechlorination under anaerobic conditions. Studies have demonstrated that this congener can be reductively dechlorinated by microbial consortia from sediments. asm.orgresearchgate.net

For instance, research on sediments from Baltimore Harbor showed that bacterial enrichment cultures could dechlorinate this compound, primarily through the removal of ortho-chlorines to produce congeners like 2,3,5-trichlorobiphenyl (B1345140) and 3,5-dichlorobiphenyl (B164840). asm.orgnih.gov Further studies have even identified specific bacterial communities responsible for this dechlorination process. nih.gov Phototrophic enrichment cultures have also been shown to dechlorinate this compound, with preferential removal of ortho chlorines. oup.com

Current Knowledge Gaps and Rationale for Continued Investigation

Despite the research conducted, significant knowledge gaps remain. While the anaerobic dechlorination of this compound has been a focus, a complete understanding of its environmental fate, transport, and a comprehensive toxicological profile is still developing.

The rationale for continued investigation into this compound includes:

Ubiquitous Environmental Presence: PCBs, including tetrachlorobiphenyls, are persistent and found in various environmental compartments, including air, water, soil, and biota. mdpi.comacs.org Inhalation of contaminated air is an increasingly recognized exposure route. nih.govnih.gov

Potential for Bioaccumulation: Like other PCBs, this congener has the potential to bioaccumulate in organisms and biomagnify up the food chain.

Incomplete Toxicological Data: While the toxicity of some PCB congeners is well-studied, specific data for many individual congeners, including this compound, is less complete. Further research is needed to fully characterize its potential to cause adverse health effects. nih.gov

Continued research will help to fill these knowledge gaps and provide a more complete picture of the environmental and health implications of this compound.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₆Cl₄ |

| Molecular Weight | 291.988 g/mol |

| CAS Number | 33284-54-7 |

| Appearance | White solid |

| LogP (octanol-water partition coefficient) | 5.96720 |

Note: Some properties may be estimated values. chemsrc.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-6-9(14)12(16)10(11(8)15)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAYIQLVUNIICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074136 | |

| Record name | 2,3,5,6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33284-54-7 | |

| Record name | PCB 65 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33284-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7XE9G6462 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Fluxes of 2,3,5,6 Tetrachlorobiphenyl

Global and Regional Presence in Environmental Matrices

The environmental distribution of 2,3,5,6-tetrachlorobiphenyl is influenced by the general properties of PCBs, which are known for their persistence and ability to be transported over long distances. However, a notable characteristic of this compound is its relatively low abundance in environmental samples compared to other PCB congeners. This has led to its common use as a surrogate standard in scientific studies analyzing PCB contamination. nih.govnih.govnih.govm-hikari.comnih.gov

Atmospheric Compartment Distribution and Transport

Polychlorinated biphenyls are semi-volatile compounds, which allows them to be transported long distances in the atmosphere and subsequently deposited in remote areas far from their original sources. The atmospheric transport of PCBs is a primary mode of their global distribution, occurring through volatilization and aerosol formation followed by wet or dry deposition. While general models of atmospheric transport apply to all PCBs, specific data on the atmospheric concentration of this compound are limited. Studies on airborne PCBs in schools have utilized deuterated this compound as a surrogate standard, indicating its low expected concentration in such environments. acs.org

Aquatic Ecosystems Partitioning (Water, Sediment, Biota)

In aquatic environments, PCBs tend to have low solubility in water and adsorb strongly to sediments and suspended particles. who.intresearchgate.net This leads to their accumulation in the sediment, which acts as a major reservoir for these compounds. Due to their lipophilic nature, PCBs also bioaccumulate in aquatic organisms and biomagnify through the food web.

Data on the specific partitioning of this compound in aquatic ecosystems is not widely available in the literature. However, general principles of PCB behavior suggest it would be found at low concentrations in the water column and be more concentrated in sediments and biota. Studies of contaminated sediments in wastewater lagoons have used deuterated this compound as a surrogate standard for quantifying other PCB congeners, which again points to its low environmental levels. nih.gov

Terrestrial Environments Occurrence (Soil, Vegetation)

In terrestrial environments, PCBs are primarily found in soil, where their persistence can lead to long-term contamination. who.int The uptake of PCBs by plants from the soil is generally correlated with the soil concentration and the lipophilicity of the specific congener. Lower chlorinated PCBs tend to be more mobile in soil and are more readily taken up by plants.

Specific quantitative data for this compound in soil and vegetation are scarce. Research on the phytoremediation of PCB-contaminated garden soil has employed this compound as a surrogate standard for analysis, reinforcing the understanding of its low prevalence in typical environmental contamination scenarios. nih.govm-hikari.com

Sources and Environmental Release Mechanisms

The sources of this compound are linked to the historical production and use of commercial PCB mixtures, as well as potential inadvertent formation in certain industrial processes.

Inadvertent Formation and Non-Aroclor Sources (e.g., polymer production)

PCBs can also be formed unintentionally as byproducts in various chemical and thermal processes. acs.orgnih.govresearchgate.net For instance, the production of certain pigments has been identified as a source of inadvertent PCBs, particularly lower chlorinated congeners like PCB 11. acs.orgresearchgate.net While specific pathways for the inadvertent production of this compound are not well-documented in publicly available literature, the potential for its formation in processes involving chlorinated precursors under high temperatures or in the presence of catalysts exists. Studies investigating PCBs in paint pigments have used deuterated this compound as a surrogate standard, suggesting it is not a commonly found inadvertent byproduct in these products. nih.gov

Data Tables

Table 1: Environmental Occurrence of this compound (PCB 65)

| Environmental Compartment | Finding | Reference(s) |

| Atmosphere | Used as a deuterated surrogate standard in air quality studies, suggesting low ambient concentrations. | acs.org |

| Aquatic Sediments | Utilized as a deuterated surrogate standard in the analysis of contaminated sediments. | nih.gov |

| Soil | Employed as a surrogate standard in phytoremediation studies of PCB-contaminated soil. | nih.govm-hikari.com |

| Paint Pigments | Used as a deuterated surrogate standard in the analysis of PCBs in commercial paint colorants. | nih.gov |

Atmospheric Deposition and Long-Range Transport

The global distribution of this compound, like other PCBs, is primarily a consequence of its capacity for atmospheric transport. PCBs can volatilize from contaminated sources, such as landfills or industrial sites, and adsorb to atmospheric aerosols. This allows them to travel long distances before being returned to the earth's surface through wet or dry deposition. The stability and resistance to degradation of tetrachlorobiphenyls facilitate their persistence during this long-range transport.

Research conducted as part of the Chesapeake Bay Atmospheric Deposition Study provides specific insights into the atmospheric presence of this congener. The study measured the concentration of various organic contaminants, including this compound, in air vapor samples. These measurements help to quantify the atmospheric loading and potential for deposition into sensitive ecosystems like the Chesapeake Bay. epa.gov

The following table details the findings for this compound from the Chesapeake Bay study. epa.gov

| Parameter | Value |

|---|---|

| Mean Mass (ng) in Air Vapor (PUF Plugs) | 48.4 |

| Standard Deviation | 64.4 |

| Relative Standard Deviation (%) | 41 |

| Number of Samples | 4 |

The process of long-range atmospheric transport is responsible for the presence of PCBs even in remote regions like the Arctic. Studies of ice cores from Svalbard have shown the deposition of various PCB congeners, including tetrachlorobiphenyls, since the mid-20th century. nih.gov The flux of these compounds corresponds to periods when air masses originated from industrial regions in northern Europe and western Russia, demonstrating the efficiency of the atmosphere in distributing these pollutants globally. nih.gov

Temporal and Spatial Trends in Environmental Concentrations

The environmental concentrations of this compound exhibit significant variation both over time and between different geographical locations. These trends are influenced by historical usage patterns, regulatory actions, and ongoing environmental processes.

A study of surface sediments in the Beibu Gulf, China, identified this compound (also known as PCB 65) as one of the most predominant PCB congeners. nih.gov The study revealed distinct spatial and seasonal variations in its concentration. Concentrations were generally higher in the southern part of the gulf, and summer concentrations were significantly higher than those in winter. nih.gov This suggests influences from factors such as industrial activities, shipping, and ocean currents, as well as potential seasonal effects on deposition and sediment-water exchange. nih.gov

The data below from the Beibu Gulf study illustrates these trends. nih.gov

| Parameter | Season | Value (ng/g dry weight) |

|---|---|---|

| Mean ΣPCBs Concentration | Summer | 0.27 ± 0.37 |

| Winter | 0.07 ± 0.06 | |

| Note: this compound was a predominant congener within these totals. Higher concentrations were observed in the southern Beibu Gulf. |

Environmental Fate and Transformation Pathways of 2,3,5,6 Tetrachlorobiphenyl

Abiotic Degradation Mechanisms

The abiotic degradation of 2,3,5,6-tetrachlorobiphenyl, a persistent organic pollutant, is a slow process primarily driven by photochemical reactions. Other non-biological chemical reactions like hydrolysis and oxidation play an insignificant role in its breakdown in the aquatic environment.

Photochemical Transformation Processes

Photolysis is considered the most significant abiotic degradation pathway for polychlorinated biphenyls (PCBs) in water. The process involves the absorption of light energy, leading to the cleavage of carbon-chlorine bonds. In aqueous solutions, photochemical degradation can lead to the formation of chlorinated dibenzofurans. ymparisto.fi The presence of hydroxyl radicals, which are formed photochemically in the atmosphere, may also contribute to the transformation of PCBs in the vapor phase. Studies have indicated that photolytic dechlorination of PCBs does occur. ymparisto.fi

Other Non-Biological Chemical Reactions

Apart from photolysis, other non-biological chemical reactions are not considered major degradation pathways for PCBs like this compound. These compounds are resistant to hydrolysis and oxidation in the aquatic environment. Their chemical stability, which was a desirable trait for their industrial applications, contributes to their persistence in the environment. researchgate.net

Biotic Transformation and Biodegradation

The biodegradation of this compound is a key process in its environmental fate, primarily occurring through microbial activity under both anaerobic and aerobic conditions. The rate and extent of degradation are heavily influenced by the degree and position of chlorine substitution on the biphenyl (B1667301) rings.

Microbial Dechlorination Pathways (Aerobic and Anaerobic)

Microorganisms can degrade lower chlorinated biphenyls relatively quickly, while tetrachlorobiphenyls are degraded more slowly. Higher chlorinated biphenyls are generally resistant to biodegradation.

Anaerobic Dechlorination: Under anaerobic conditions, the primary mechanism of biodegradation is reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms. nih.govnih.govasm.orgresearchgate.net This process has been observed in various sediments and microbial enrichment cultures. nih.govnih.govasm.orgresearchgate.net Bacterial enrichment cultures from Baltimore Harbor sediments have been shown to reductively dechlorinate this compound. nih.govnih.govasm.orgresearchgate.net In these cultures, both meta and ortho dechlorination products were initially formed. nih.govnih.govasm.org Sustained anaerobic PCB dechlorination has been demonstrated even in the absence of soil or sediment. nih.govnih.govasm.orgresearchgate.net A phototrophic enrichment culture has also been shown to reductively dechlorinate this compound, with preferential removal of ortho chlorines. nih.govoup.com

Aerobic Degradation: While anaerobic dechlorination is a key initial step, the resulting less-chlorinated biphenyls can be further degraded by aerobic microorganisms. umich.edu Aerobic pathways typically involve ring cleavage.

Ortho, Meta, and Para Dechlorination Specificities

The position of chlorine atoms on the biphenyl rings significantly influences the dechlorination process.

Ortho Dechlorination: The removal of chlorine atoms from the ortho positions (2, 2', 6, 6') has been observed in microbial cultures. nih.govnih.govasm.org In some enrichment cultures, sequential transfers led to a selection for strict ortho-dechlorinating activity, producing 2,3,5-trichlorobiphenyl (B1345140) and 3,5-dichlorobiphenyl (B164840) from this compound. nih.govnih.govasm.org Phototrophic enrichment cultures also showed a preference for removing ortho chlorines. nih.govoup.comumich.edu

Meta Dechlorination: Removal of chlorine atoms from the meta positions (3, 3', 5, 5') is also a significant pathway. nih.govnih.govasm.org Primary enrichment cultures have demonstrated the formation of meta dechlorination products from this compound. nih.govnih.govasm.org

Para Dechlorination: PCBs with chlorine atoms in the para positions (4, 4') are often preferentially biodegraded. However, for this compound, the focus of observed dechlorination is on the ortho and meta positions. nih.govnih.govasm.org

The table below summarizes the dechlorination products observed in various studies.

| Parent Compound | Dechlorination Position | Products | Reference |

| This compound | ortho, meta | 2,3,5-Trichlorobiphenyl, 3,5-Dichlorobiphenyl, 2,5-Dichlorobiphenyl (B164882), 2,6-Dichlorobiphenyl (B22184), 2,3,6-Trichlorobiphenyl (B1206163) | asm.org |

| This compound | ortho | 2,3,5-Trichlorobiphenyl, 3,5-Dichlorobiphenyl | nih.govnih.gov |

| This compound | ortho (preferential) | Trichlorobiphenyls, Dichlorobiphenyls | nih.govumich.edu |

Role of Specific Microbial Consortia and Organisms (e.g., Dehalococcoides-like populations)

Specific microbial populations play a crucial role in the dechlorination of this compound.

Dehalococcoides-like populations: These bacteria are known to be involved in the reductive dechlorination of chlorinated compounds. Studies have identified a species with sequence similarity to Dehalococcoides ethenogenes as being more predominant during the active dechlorination of this compound. nih.gov The presence of Dehalococcoides-like populations has been statistically correlated with the removal of doubly flanked chlorines from PCBs. oup.com Although not specifically for this compound, Dehalococcoides ethenogenes strain 195 has been shown to dechlorinate other PCB congeners. acs.org

Other Microbial Consortia: Defined microbial communities have been developed to study the organisms responsible for ortho dechlorination of this compound. nih.govnih.gov In these cultures, besides Dehalococcoides-like species, undescribed species from the δ subgroup of Proteobacteria, the low-G+C gram-positive subgroup, and the Thermotogales subgroup were also found to be more predominant during active dechlorination. nih.govnih.gov A phototrophic enrichment culture, likely dominated by purple non-sulfur bacteria, was also capable of dechlorinating this compound. oup.comumich.edu

Biotransformation in Non-Human Organisms

The transformation of this compound (PCB 65) in non-human organisms is a complex process influenced by the organism's metabolic capabilities. In general, the metabolism of PCBs is slow and varies depending on the degree and position of chlorine atoms on the biphenyl rings.

In vertebrates, the primary pathway for PCB metabolism is through the cytochrome P450-dependent monooxygenase system, which is mainly located in the liver. clu-in.org This process typically involves the hydroxylation of the PCB molecule, making it more water-soluble and easier to excrete. clu-in.org For some PCB congeners, this can lead to the formation of hydroxylated metabolites. nih.gov For instance, studies on other tetrachlorobiphenyls, like 2,3',4',5-tetrachlorobiphenyl, have shown that metabolism can occur, with different species exhibiting varying abilities to hydroxylate the compound. nih.gov While specific studies on the complete biotransformation of this compound in a wide range of non-human organisms are limited, the general principles of PCB metabolism suggest that similar pathways would be involved.

Microbial transformation plays a crucial role in the environmental fate of PCBs. Anaerobic microorganisms in sediments can reductively dehalogenate highly chlorinated PCBs, a process where chlorine atoms are removed and replaced by hydrogen. nih.govresearchgate.net This process is considered a vital first step in the breakdown of persistent PCBs. nih.gov For example, enrichment cultures from Baltimore Harbor sediments demonstrated the ortho-dechlorination of this compound to 3,5-dichlorobiphenyl. nih.gov In this study, approximately 75% of the parent congener was transformed after 160 days. nih.gov Aerobic bacteria can then degrade the resulting less-chlorinated biphenyls. colab.ws

The structure of the PCB congener significantly influences its susceptibility to biotransformation. The presence of chlorine atoms at the ortho positions, as in this compound, can affect the planarity of the molecule and its interaction with metabolic enzymes.

Table 1: Biotransformation of this compound in Non-Human Organisms

| Organism/System | Transformation Pathway | Resulting Products | Reference |

| Anaerobic Microbial Community (from Baltimore Harbor sediments) | ortho-Dechlorination | 3,5-Dichlorobiphenyl | nih.gov |

Degradation Rates and Environmental Half-Lives

The environmental persistence of this compound is significant, with its degradation rate being relatively slow. The half-life of PCBs in the environment can range from months to years, with higher chlorinated congeners being more persistent. who.int

In general, tetrachlorobiphenyls are considered to have intermediate persistence compared to other PCB homolog groups. cdc.gov The degradation of PCBs in soil and sediment is a slow process. who.int For tetrachlorobiphenyls in soil amended with PCB-contaminated sludge, the half-lives have been reported to range from 11 to 58 months. cdc.gov

The rate of degradation is highly dependent on environmental conditions and the presence of specific microorganisms. For example, in a laboratory setting with an enriched microbial culture, the ortho-dechlorination of this compound showed a maximum rate after 107 days, with about 75% of the compound being converted to 3,5-dichlorobiphenyl over 160 days. nih.gov However, natural attenuation of PCBs through reductive dechlorination in the environment is generally a slow process. acs.org

Table 2: Degradation Data for Tetrachlorobiphenyls

| Environment | PCB Type | Half-Life | Oxygen Condition | Reference |

| Sludge-Amended Farmland Soil | Tetrachlorobiphenyls | 11 to 58 months | Not Specified | cdc.gov |

| Laboratory Culture (Anaerobic) | This compound | ~75% degradation in 160 days | Anaerobic | nih.gov |

Inter-Media Transport and Partitioning Dynamics

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which dictate its partitioning between water, soil, air, and biota.

Volatilization from Water and Soil

Volatilization is a significant pathway for the removal of PCBs from water and soil. who.int The tendency of a chemical to volatilize from water is described by its Henry's Law constant. For this compound (also known as PCB 65), the Henry's Law constant has been experimentally measured. acs.orgacs.orgresearchgate.net Lower chlorinated PCBs tend to volatilize more readily than higher chlorinated ones. cdc.gov

The transport of PCBs from sediment to water can occur through desorption, and from the water, they can be transported to the air. Strong adsorption to sediment, particularly for higher chlorinated PCBs, can reduce the rate of volatilization. In soil, volatilization is also an important loss mechanism, especially for lower chlorinated congeners. cdc.gov

Sorption to Sediments and Organic Matter

Due to their hydrophobic nature, PCBs, including this compound, have a strong tendency to adsorb to soil and sediment particles, particularly those with high organic carbon content. who.intepa.gov This sorption process limits their mobility in water and their availability for uptake by organisms. The strength of this sorption generally increases with the degree of chlorination. who.int

Once in the environment, PCBs are readily sorbed onto particles, including sediments and suspended particulates. This strong adsorption to sediment particles limits their leaching into groundwater. cdc.gov The partitioning of PCBs between water and sediment is a key factor controlling their environmental fate and bioavailability. epa.gov Studies have shown that the presence of dissolved organic matter can influence the partitioning of PCBs. gnest.org

Bioavailability in Different Environmental Compartments

The bioavailability of this compound is influenced by its partitioning behavior. Sorption to sediments and organic matter can reduce its availability for uptake by aquatic organisms. epa.gov However, PCBs deposited in sediments can be taken up by organisms in the food chain.

Because of their lipophilic properties, PCBs tend to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. This can lead to biomagnification, where the concentration of PCBs increases at higher trophic levels in the food web. sfu.ca The uptake of PCBs by microorganisms is rapid, leading to high bioconcentration factors. The bioavailability of PCBs in sediment can be influenced by factors such as the organic carbon content of the sediment. hudsonriver.org The presence of dissolved organic matter in pore waters can also affect the partitioning and bioavailability of PCBs. epa.gov

Analytical Methodologies for the Quantification and Characterization of 2,3,5,6 Tetrachlorobiphenyl

Advanced Sample Preparation Techniques for Complex Environmental Matrices

Effective sample preparation is critical for isolating 2,3,5,6-tetrachlorobiphenyl from intricate environmental samples and removing interfering compounds. cdc.gov This process typically involves extraction followed by cleanup and fractionation. cdc.gov

Several extraction techniques are employed to separate PCBs from solid and semi-solid samples. thermofisher.com The choice of method often depends on the sample matrix and the desired efficiency and speed.

Soxhlet Extraction: This is a classic and widely used technique for extracting PCBs from solid samples like soil and sediment. epa.govascelibrary.org It involves continuous extraction with a solvent or a mixture of solvents, such as hexane (B92381) and acetone, over an extended period. epa.govascelibrary.org An automated Soxhlet system can significantly reduce the extraction time compared to the traditional method. clu-in.orgepa.gov

Accelerated Solvent Extraction (ASE): ASE, also known as Pressurized Liquid Extraction (PLE), utilizes organic solvents at elevated temperatures and pressures to achieve rapid and efficient extractions. thermofisher.commdpi.comlcms.cz This technique reduces solvent consumption and extraction time compared to traditional methods like Soxhlet. lcms.czfishersci.com ASE is a U.S. EPA-approved method for extracting a range of organic pollutants, including PCBs. thermofisher.comlcms.cz Optimized ASE methods have been developed for the extraction of PCBs from various matrices, including compost and animal tissues. fishersci.comtandfonline.com

Pressurized Liquid Extraction (PLE): As a powerful extraction technique, PLE uses conventional solvents at high temperatures and pressures, keeping the solvent in a liquid state to enhance extraction efficiency. mdpi.comoup.comcsic.es This method has been successfully used for the isolation of PCBs from soil and sediment samples. oup.com The parameters for PLE, such as temperature, pressure, and solvent composition, can be optimized to achieve high recovery rates for PCBs. oup.comnih.gov

Solid Phase Extraction (SPE): SPE is a versatile technique used for sample cleanup and concentration. ejsit-journal.comsigmaaldrich.com It involves passing a sample through a solid adsorbent that retains either the analyte of interest or the interfering compounds. ejsit-journal.com Various sorbent materials, such as Florisil and silica (B1680970) gel, are used for the extraction and purification of PCBs. ejsit-journal.comnih.gov SPE can be automated, allowing for high-throughput analysis of PCBs in samples like waste oil. grupobiomaster.com

Table 1: Comparison of Extraction Methods for PCBs

| Extraction Method | Principle | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. epa.gov | Well-established, thorough extraction. | Time-consuming, large solvent volume. lcms.cz |

| Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure. thermofisher.commdpi.com | Fast, efficient, reduced solvent consumption. lcms.cz | Requires specialized equipment. |

| Solid Phase Extraction (SPE) | Partitioning of analytes between a solid phase and a liquid phase. ejsit-journal.com | Selective, can combine cleanup, automation possible. grupobiomaster.com | Sorbent selection is critical, potential for clogging. |

Following extraction, cleanup steps are essential to remove co-extracted interfering compounds such as lipids and sulfur, which can affect the accuracy of the analysis. cdc.govepa.gov Fractionation may also be necessary to separate PCBs into different groups based on their structure. cdc.gov

Common cleanup techniques include:

Adsorption Chromatography: Columns packed with adsorbents like silica gel, Florisil, and alumina (B75360) are frequently used to remove polar interferences. cdc.govnih.govoceanbestpractices.org

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is effective for removing high-molecular-weight interferences like lipids. cdc.gov

Sulfur Removal: Elemental sulfur, often present in sediment samples, can interfere with the detection of PCBs and is typically removed by treatment with copper powder or other specific methods. epa.gov

Fractionation of PCBs, particularly the separation of non-ortho substituted congeners from other PCBs, can be achieved using specialized chromatographic materials like activated carbon. cdc.gov High-performance liquid chromatography (HPLC) with coupled columns can also provide well-defined fractions of different PCB groups. acs.org

Extraction Methods (e.g., Soxhlet, Accelerated Solvent Extraction, Pressurized Liquid Extraction, Solid Phase Extraction)

Chromatographic Separation Principles and Applications

Gas chromatography is the primary technique for separating complex mixtures of PCB congeners before their detection. cdc.gov

HRGC, utilizing capillary columns, is indispensable for the separation of individual PCB congeners. cdc.gov While complete separation of all 209 PCB congeners on a single column is not yet possible, specific columns can resolve a significant number of them. cdc.gov The choice of the capillary column's stationary phase is crucial for achieving the desired separation. cdc.gov

MDGC enhances the separation of complex mixtures by using two or more chromatographic columns, typically with different stationary phase polarities. tandfonline.comchimia.chdiva-portal.org In the "heart-cutting" MDGC technique, unresolved peaks from the first column are transferred to a second column for further separation. chimia.chdiva-portal.org This approach significantly increases peak capacity and is particularly useful for resolving co-eluting PCB congeners. tandfonline.comchimia.ch Comprehensive two-dimensional gas chromatography (GCxGC) offers even greater separation power for complex samples. shimadzu.com

High-Resolution Gas Chromatography (HRGC)

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is the definitive technique for the detection and identification of PCBs, providing both high sensitivity and selectivity. nih.govnih.gov

High-resolution mass spectrometry (HRMS) is often coupled with HRGC (HRGC-HRMS) for the analysis of PCBs. nih.govunc.edunih.gov HRMS can differentiate between PCBs and other co-eluting compounds with the same nominal mass, thereby reducing matrix interference. nih.gov This technique offers very low detection limits, making it suitable for trace-level analysis of PCBs in various environmental and biological samples. unc.edunih.gov

For congener-specific identification, the fragmentation patterns of PCBs in the mass spectrometer can provide valuable structural information. wiley.com For instance, the "ortho effect" refers to specific fragmentation patterns observed for PCB congeners with chlorine atoms in the ortho positions, which can aid in their identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with high-resolution gas chromatography (GC/HRMS), is a powerful technique for the analysis of PCB congeners, including this compound. This method is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, which allows for the determination of the elemental composition of the analyte and differentiation from isobaric interferences.

EPA Method 1668A, for instance, specifies the use of GC/HRMS to analyze up to 209 PCB congeners in a variety of matrices such as aqueous, solid, and tissue samples, achieving very low detection limits. epri.com The high resolving power of the mass spectrometer is essential for separating PCB congeners from other chlorinated compounds and from each other, which is often not possible with low-resolution mass spectrometry. unc.edu While quadrupole mass spectrometers are widely used for environmental analysis, magnetic sector instruments are typically employed for HRMS to meet the stringent requirements for resolving power and mass accuracy needed for definitive congener identification. unc.edu Combining direct analysis in real time (DART) ionization with Orbitrap high-resolution mass spectrometry has also been explored for the rapid identification of contaminating substances in water, offering a high probability of identifying unknown substances. lcms.cz

Table 1: Key Features of HRMS for this compound Analysis

| Feature | Description | Source |

|---|---|---|

| Technique | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (GC/HRMS) | epri.comunc.edu |

| Primary Advantage | High mass accuracy allows for differentiation between compounds with the same nominal mass but different elemental formulas. | unc.edulcms.cz |

| Application | Definitive identification and quantification of specific PCB congeners in complex matrices. | epri.com |

| Regulatory Method | EPA Method 1668A is a key example for analyzing PCB congeners at very low concentrations. | epri.com |

| Instrumentation | Typically involves magnetic sector or Orbitrap mass analyzers. | unc.edulcms.cz |

Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. duq.edulgcstandards.com This technique involves spiking a sample with a known amount of an isotopically labeled version of the target analyte, which serves as an internal standard. epa.gov For the analysis of this compound, a common isotopically labeled standard is deuterated this compound-d5 (PCB 65-d5) or a ¹³C-labeled equivalent. uiowa.eduresearchgate.net

The fundamental advantage of IDMS is that the isotopically labeled standard behaves almost identically to the native analyte during extraction, cleanup, and chromatographic analysis. epa.gov Therefore, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the labeled standard. The final quantification is based on the measured ratio of the native analyte to the isotopically labeled standard, which is not affected by variations in sample recovery. epa.gov This approach effectively corrects for matrix effects and procedural errors, leading to highly reliable results. duq.edu Compared to traditional calibration curve methods, IDMS provides superior accuracy and precision, especially at low concentration levels. duq.eduresearchgate.net

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS), often coupled with gas chromatography (GC-MS/MS), provides an additional layer of selectivity that is highly beneficial for analyzing this compound in complex environmental samples. gcms.czgcms.cz This technique involves two stages of mass analysis. In the first stage, a specific "precursor" ion corresponding to the analyte of interest is selected. This precursor ion is then fragmented through collision-induced dissociation, and the resulting "product" ions are analyzed in the second mass spectrometer. gcms.cz

This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio by filtering out background interferences that may be present at the same nominal mass as the target analyte. gcms.cz For PCBs, GC-MS/MS is particularly effective at resolving co-eluting congeners that may interfere with quantification in single-stage MS analysis. Studies have shown that MS/MS provides more consistent and less biased results compared to selected ion monitoring (SIM) in challenging matrices. gcms.cz The use of GC-MS/MS can lead to lower limits of quantification compared to single quadrupole GC-MS. duq.eduresearchgate.net Recent advancements, such as comprehensive two-dimensional gas chromatography coupled with triple quadrupole mass spectrometry (GCxGC-MS/MS), offer even greater separation power for analyzing complex mixtures of environmental pollutants like PCBs. gcms.cz

Table 2: Comparison of Mass Spectrometry Techniques for this compound

| Technique | Principle | Advantages for PCB 65 Analysis |

|---|---|---|

| HRMS | Measures exact mass to determine elemental composition. | High specificity, resolves isobaric interferences. epri.comunc.edu |

| IDMS | Uses isotopically labeled standards for quantification. | High accuracy and precision, corrects for matrix effects and analyte loss. duq.eduepa.gov |

| MS/MS | Selects a precursor ion and analyzes its specific fragment ions. | High selectivity, reduces chemical noise, resolves co-eluting congeners. gcms.czgcms.cz |

Quality Assurance and Quality Control (QA/QC) in this compound Analysis

Rigorous Quality Assurance and Quality Control (QA/QC) protocols are essential to ensure the reliability and validity of data generated from the analysis of this compound. nih.gov These procedures are designed to monitor and document the performance of the entire analytical method, from sample collection to final data reporting.

Key components of a QA/QC program for PCB analysis include:

Surrogate Standards: Isotopically labeled compounds, such as deuterated this compound (PCB 65-d5), are added to every sample, blank, and standard before extraction. uiowa.eduresearchgate.net Surrogate recoveries are monitored to assess the efficiency of the sample preparation and analysis for each individual sample. Acceptance criteria are typically set between 40% and 150%. researchgate.net It is important to note that surrogate standard PCB 65 has been reported to yield high recovery values in some cases due to co-elution issues. nih.gov

Method Blanks: A method blank (e.g., clean sand or solvent) is processed through the entire analytical procedure in the same manner as the samples. This helps to identify any contamination introduced during the sample preparation or analysis stages. uiowa.edu

Replicates: Analyzing replicate samples provides a measure of the method's precision. High variability between replicates may indicate sample inhomogeneity or inconsistent method performance. nih.gov

Standard Reference Materials (SRMs): Analyzing SRMs with certified concentrations of PCBs, such as SRM 1944 (New York/New Jersey Waterway Sediment) from the National Institute of Standards and Technology (NIST), is crucial for assessing the accuracy of the analytical method. uiowa.edunih.govnist.gov The measured values are compared against the certified values to determine the method's bias. uiowa.edu

Internal Standards: Compounds like PCB 204 are often added to the final extract just before instrumental analysis to correct for variations in injection volume and instrument response. nih.gov

By implementing these QA/QC measures, laboratories can ensure that the data for this compound are accurate, precise, and defensible. uiowa.edunih.gov

Ecological Dynamics and Bioaccumulation of 2,3,5,6 Tetrachlorobiphenyl

Bioaccumulation and Bioconcentration in Non-Human Organisms

Bioaccumulation is the process by which a substance is absorbed by an organism from all sources, including water, food, and sediment. Bioconcentration specifically refers to the uptake of a substance from the water. Due to their high lipid solubility (lipophilicity) and slow rates of metabolism and elimination, PCBs readily accumulate in the tissues of nearly all organisms, with a preference for fat-rich tissues.

The potential for a PCB congener to bioaccumulate is correlated with its octanol-water partition coefficient (log Kₒw). For 2,3,5,6-tetrachlorobiphenyl (PCB 65), the log Kₒw has been reported to be 5.86. hudsonriver.orgsfu.ca This high value indicates a strong tendency to partition into lipids rather than water, driving its accumulation in biological tissues.

In aquatic environments, PCBs are found in only trace concentrations in surface water due to their limited solubility, but they can reach significant concentrations in the tissues of aquatic organisms. The process begins with microorganisms, such as phytoplankton, which rapidly absorb dissolved PCBs directly from the water. This uptake is a true absorption process, not just surface adsorption.

These contaminated primary producers are then consumed by primary consumers like zooplankton and benthic invertebrates. A study on the diatom Stephanodiscus minutulus and the zooplankton Daphnia pulicaria demonstrated the transfer of tetrachlorobiphenyls up the food chain. researchgate.net The contaminated invertebrates are subsequently preyed upon by fish, leading to further transfer and accumulation. The process continues up the food web, with predators accumulating higher concentrations than their prey. researchgate.net This step-by-step increase in concentration from one trophic level to the next is a key feature of PCB dynamics in aquatic ecosystems.

The Bioconcentration Factor (BCF), which measures the accumulation of a chemical in an organism from water, is a key indicator of this process. Research has been conducted to determine the BCF for various PCB congeners.

Table 1: Reported Bioconcentration Factor (BCF) Data for this compound (PCB 65)

| Organism | Log Kₒw | Measured Log BCF | Estimated BCF | Source |

|---|

Note: Data for specific organisms and conditions can vary. The estimated BCF value was derived from a regression equation based on experimental data for other compounds. researchgate.net

While less studied than aquatic systems, terrestrial food webs are also susceptible to PCB contamination. The primary pathway for PCBs to enter terrestrial systems is through atmospheric deposition onto soil and plants. From the soil, plants can absorb PCBs, with accumulation generally being higher in the roots than in the stems and foliage.

The transfer then proceeds through the food chain. For instance, earthworms, which ingest soil, can accumulate PCBs and become a source of contamination for their predators, such as birds and small mammals. miljodirektoratet.no A study investigating a terrestrial food web of earthworms, fieldfare (a type of thrush), and sparrowhawks found evidence of PCB biomagnification. miljodirektoratet.no Insectivorous birds like the tree swallow can accumulate PCBs by consuming both emergent aquatic insects and terrestrial insects, linking aquatic and terrestrial food webs. oup.com Predators at the top of these food chains, such as the sparrowhawk or red fox, can accumulate the highest concentrations of these persistent pollutants. miljodirektoratet.no

Aquatic Food Web Transfer

Biomagnification Potential through Trophic Levels

Biomagnification is the process where the concentration of a contaminant increases in organisms at successively higher levels in a food chain. PCBs are well-known to biomagnify, and this compound is no exception. This occurs because as one organism consumes another, the lipophilic PCBs are efficiently transferred and retained in the predator's fatty tissues, while energy is lost at each trophic step.

Two common metrics used to quantify this potential are the Biomagnification Factor (BMF) and the Trophic Magnification Factor (TMF).

Biomagnification Factor (BMF): This is the ratio of a chemical's concentration in a predator to that in its prey. It is suitable for assessing magnification across a single link in the food web.

Trophic Magnification Factor (TMF): This provides a more comprehensive, food-web-wide measure of biomagnification. It is calculated from the slope of the regression between the log-transformed, lipid-normalized contaminant concentration and the trophic level of the organisms in the food web. acs.org A TMF value greater than 1 indicates that the chemical biomagnifies.

Studies have shown that TMFs for individual PCB congeners increase significantly with their hydrophobicity (log Kₒw). acs.org While specific TMF values for this compound were not found in the reviewed literature, the general principle applies. For example, a study of various food webs found that PCB TMFs ranged from 1.5 to 6.6, underscoring their strong potential to magnify. acs.org In a terrestrial food web, TMF calculations indicated trophic biomagnification for the sum of PCBs. miljodirektoratet.no

Factors Influencing Bioavailability and Uptake in Organisms

The bioavailability of this compound, or the fraction of the chemical that is available for uptake by organisms, is influenced by several environmental and biological factors.

Lipophilicity and Partitioning: As a highly lipophilic compound (log Kₒw of 5.86), this compound has a strong affinity for organic matter. hudsonriver.orgsfu.ca In aquatic systems, it binds tightly to sediment and suspended organic particles, which reduces its concentration in the dissolved phase and thus its direct bioavailability from water. hudsonriver.orgresearchgate.net The presence of binding phases like soot or black carbon in sediments can further decrease bioavailability. hudsonriver.org

Metabolism (Biotransformation): The ability of an organism to metabolize PCBs can significantly affect accumulation. The rate of biotransformation depends on the specific congener's chlorine substitution pattern. Generally, lower-chlorinated PCBs are metabolized more readily than higher-chlorinated ones. nih.gov Organisms with efficient metabolic systems, such as certain cytochrome P450 enzymes, can break down some PCB congeners into more water-soluble forms that can be excreted. nih.gov However, PCBs with three or more chlorine atoms, like tetrachlorobiphenyls, are generally quite persistent. The lack of adjacent non-chlorinated carbon atoms can make a congener more resistant to metabolic breakdown.

Trophic Level and Diet: An organism's position in the food web is a primary determinant of its PCB burden due to biomagnification. Dietary uptake is a major exposure route, especially for higher trophic level organisms. hudsonriver.org The specific prey items consumed can significantly influence the pattern and concentration of accumulated PCB congeners. oup.com

Organism-Specific Factors: Other biological characteristics such as age, sex, lipid content, growth rate, and feeding behavior can also influence PCB uptake and accumulation. hudsonriver.org For example, faster-growing organisms may exhibit lower concentrations due to growth dilution, where the accumulated contaminant mass is distributed over a larger body mass. hudsonriver.org

Structure Activity and Structure Property Relationships Sar/spr of 2,3,5,6 Tetrachlorobiphenyl

Conformational Analysis and Molecular Geometry Influencing Environmental Behavior

The three-dimensional shape of 2,3,5,6-tetrachlorobiphenyl plays a pivotal role in its environmental distribution. The molecule's two phenyl rings are joined by a single carbon-carbon bond, around which rotation is hindered by the presence of chlorine atoms at the ortho positions (positions 2 and 6). This steric hindrance forces the phenyl rings into a non-planar or twisted conformation.

This dihedral angle, which is the angle between the planes of the two phenyl rings, is a critical factor influencing the molecule's properties. A larger dihedral angle, a result of the ortho-chlorination, diminishes the molecule's planarity. This structural feature reduces its ability to interact with flat surfaces like sediment particles and affects its volatility and solubility in water. The non-planar nature of this compound is a contributing factor to its environmental persistence, as it governs how the compound partitions between air, water, soil, and living organisms.

Table 1: Influence of Molecular Geometry on Environmental Behavior

| Property | Description |

|---|---|

| Planarity | The two ortho-chlorine atoms at positions 2 and 6 cause steric hindrance, resulting in a non-planar conformation of the phenyl rings. |

| Environmental Partitioning | The twisted, non-planar structure influences how this compound is distributed among different environmental compartments such as air, water, and soil. |

| Volatility | The molecule's three-dimensional shape affects its tendency to vaporize and enter the atmosphere. |

| Water Solubility | The non-planar geometry impacts the extent to which it can dissolve in water. |

Relationship between Chlorination Pattern and Degradation Susceptibility

The specific arrangement of chlorine atoms in this compound is a key determinant of its resistance to degradation. Generally, the susceptibility of PCBs to breakdown decreases as the number of chlorine atoms increases. researchgate.net

The degradation of this compound is particularly challenging for microorganisms. Aerobic bacteria often struggle to degrade PCBs with two chlorine atoms on the ortho position of a single ring (the 2,6- pattern). researchgate.net In fact, one study showed that this compound was not degraded at all by two different bacterial species over a 20-hour period. researchgate.net Under anaerobic conditions, some microbial consortia have demonstrated the ability to reductively dechlorinate this compound, preferentially removing the ortho-chlorines. umich.eduresearchgate.net For instance, a bacterium designated o-17, isolated from Baltimore Harbor sediment, can reduce this compound to 3,5-chlorobiphenyl. clu-in.org Similarly, a phototrophic enrichment culture was able to dechlorinate 58% of the this compound molecules over a 14-month incubation period, with a preference for removing ortho-chlorines. umich.edu

Molecular Descriptors and Predictive Models for Environmental Fate Parameters

Quantitative structure-property relationship (QSPR) models are employed to forecast the environmental behavior of this compound, thereby reducing the need for extensive experimental studies. These models establish a correlation between the molecule's structure and its environmental fate parameters. Important molecular descriptors for this compound include its octanol-water partition coefficient (log Kow), vapor pressure, and Henry's Law constant. nih.govscispace.com

These descriptors are influenced by fundamental molecular properties like molecular weight, surface area, and the dihedral angle. The high log Kow value of this compound, which indicates its strong tendency to accumulate in fatty tissues, can be predicted from its molecular structure. nih.gov Predictive models that incorporate these descriptors are vital for assessing the environmental risks posed by this compound. scholaris.ca

Table 2: Predicted Environmental Behavior based on Molecular Descriptors

| Molecular Descriptor | Predicted Behavior |

|---|---|

| Octanol-Water Partition Coefficient (log Kow) | A high value suggests a strong affinity for fatty tissues and a potential for bioaccumulation. nih.gov |

| Vapor Pressure | This property influences the partitioning of the compound between the atmosphere and other environmental media. |

| Henry's Law Constant | This value determines how the compound is distributed between water and air. scispace.com |

Influence of Molecular Structure on Biotransformation Potential

The biotransformation of this compound within living organisms is significantly influenced by its molecular structure. The metabolism of PCBs is generally a slow process, with the rate and extent being highly dependent on the specific chlorination pattern. In vertebrates, cytochrome P450 (CYP) monooxygenases are the primary enzymes responsible for PCB metabolism.

The presence of chlorine atoms at the ortho positions (2 and 6) in this compound creates steric hindrance, preventing the molecule from adopting a planar conformation. This non-planarity hinders its ability to bind effectively to the aryl hydrocarbon receptor (AhR), which is a crucial step for inducing the activity of certain CYP enzymes. As a result, this compound is not readily metabolized through this pathway. This resistance to biotransformation contributes to its persistence and accumulation in organisms. researchgate.net Studies on the metabolism of this compound in rats have provided insights into its biotransformation pathways. researchgate.netacs.org

Environmental Management and Remediation Strategies Research for 2,3,5,6 Tetrachlorobiphenyl

Passive Remediation Approaches

Passive remediation relies on naturally occurring processes to reduce contaminant concentrations, bioavailability, and toxicity over time. For 2,3,5,6-tetrachlorobiphenyl, these approaches primarily involve the monitoring of its transformation in anaerobic environments.

Natural attenuation of polychlorinated biphenyls (PCBs) in anaerobic sediments is a recognized, albeit slow, environmental process. acs.org For this compound, the principal mechanism of natural attenuation is anaerobic reductive dechlorination, where microorganisms substitute chlorine atoms with hydrogen. acs.orgclu-in.org This process is a critical first step in the environmental breakdown of highly chlorinated congeners, as it reduces their toxicity and can make the resulting, less-chlorinated biphenyls more susceptible to further aerobic degradation. umich.eduoup.com

Research has demonstrated that the anaerobic dechlorination of this compound primarily involves the removal of chlorines from the ortho positions. umich.eduoup.comresearchgate.net Studies using unacclimated methanogenic pond sediment observed the transformation of this compound into several daughter products over 37 weeks, including 2,6-dichlorobiphenyl (B22184) (63%), 2,5-dichlorobiphenyl (B164882) (21%), and 2,3,6-trichlorobiphenyl (B1206163) (16%). researchgate.net This was noted as the first experimental evidence of ortho-dechlorination of a PCB by anaerobic microorganisms. researchgate.net Similarly, enrichment cultures from Baltimore Harbor sediments were also found to dechlorinate this compound, producing both ortho and meta dechlorination products in primary cultures. researchgate.net

The process of natural attenuation is influenced by various environmental factors, and its rate-limiting step for highly chlorinated PCBs is often the initial microbial reductive dechlorination. acs.org While observed in the environment, the process is generally slow, and the factors affecting the rates are not yet fully understood. acs.org

Monitored Natural Recovery (MNR) is a specific management strategy that relies on the verified, ongoing natural processes to contain, destroy, or reduce the bioavailability of contaminants. For PCB-contaminated sediments, MNR involves assessing factors like sediment accrual (burial) and the decay of PCBs through processes like reductive dechlorination. ourniagarariver.ca The deposition of clean sediment particles is considered a crucial component of natural recovery, as it can cover the contaminated layer, reduce the diffusion of the contaminant into the water column, and provide a clean habitat for organisms. acs.org

In at least one case study for a PCB-contaminated site, MNR was identified as the preferred remediation option. ourniagarariver.ca The effectiveness of MNR for a site contaminated with this compound would depend on site-specific conditions that favor its natural dechlorination and burial, thereby reducing exposure risk over time. The feasibility of MNR requires thorough site characterization and long-term monitoring to confirm that the natural processes are occurring at a rate sufficient to protect human health and the environment. ourniagarariver.ca

Natural Attenuation Processes

Active Remediation Technologies Investigated in Research

Active remediation involves the application of engineered technologies to accelerate the degradation or removal of contaminants. Research into active remediation for this compound has focused on enhancing biological degradation and applying chemical treatment methods.

Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants. For this compound, this has been extensively studied in laboratory settings, with a focus on anaerobic reductive dechlorination.

Ex-situ and In-situ approaches have been explored through the use of microbial consortia. Bacterial enrichment cultures developed from contaminated sediments have successfully dechlorinated this compound under laboratory conditions. researchgate.netnih.gov In one study, sequential transfers of enrichment cultures from Baltimore Harbor sediments into a minimal estuarine medium led to the development of a stable culture that performed strict ortho-dechlorination of this compound, transforming it to 3,5-dichlorobiphenyl (B164840) over 85 days. nih.gov This demonstrated that a specific microbial population capable of this transformation could be selected and maintained, even in the complete absence of soil or sediment, which is a significant finding for potential ex-situ applications. researchgate.netnih.gov

A key discovery in this area was the identification of a specific microorganism, bacterium o-17, which is capable of coupling its growth to the reductive dechlorination of this compound. clu-in.orgepa.gov This bacterium, isolated from an ortho-dechlorinating consortium, reduces this compound and its product, 2,3,5-trichlorobiphenyl (B1345140), to 3,5-dichlorobiphenyl in a sediment-free medium, using acetate (B1210297) as an electron donor. clu-in.org

Another novel approach involved a phototrophic enrichment culture that used light energy to drive the reductive dechlorination of this compound, preferentially removing ortho chlorines. umich.edu While scientifically interesting, the requirement for light makes this process unlikely to be practical for treating contaminated sediments, which are typically anaerobic and dark. umich.edu

The table below summarizes findings from key bioremediation studies on this compound.

| Study Type | Microbial Agent | Parent Compound | Key Products | Incubation Time | Key Findings |

| Enrichment Culture | Anaerobic microorganisms from pond sediment | This compound | 2,6-Dichlorobiphenyl, 2,5-Dichlorobiphenyl, 2,3,6-Trichlorobiphenyl | 37 weeks | First demonstration of ortho-dechlorination by unacclimated anaerobic microbes. researchgate.net |

| Enrichment Culture | Baltimore Harbor sediment cultures | This compound | 3,5-Dichlorobiphenyl | 85 days | Development of a stable, strict ortho-dechlorinating culture in minimal medium. nih.gov |

| Isolated Bacterium | Bacterium o-17 | This compound | 3,5-Dichlorobiphenyl | Not specified | Organism links growth to reductive dechlorination. clu-in.org |

| Enrichment Culture | Phototrophic enrichment culture | This compound | Trichlorobiphenyls and Dichlorobiphenyls | 14 months | Light-driven dechlorination with preferential ortho-chlorine removal. umich.edu |

Physicochemical treatment methods use chemical reactions to transform contaminants into less harmful substances. Advanced Oxidation Processes (AOPs) are a prominent category of these methods, characterized by the generation of highly reactive hydroxyl radicals (•OH) that can degrade persistent organic pollutants. nih.govkirj.ee

AOPs like the Fenton process (hydrogen peroxide and an iron catalyst) have been identified as effective for treating wastewaters containing chlorinated aromatic compounds such as chlorophenols. nih.govepa.gov While research directly targeting this compound with AOPs is limited in the provided context, the principles are applicable. These processes are designed to oxidize the contaminant, potentially leading to the cleavage of the biphenyl (B1667301) ring and mineralization to carbon dioxide and water. nih.gov Other AOPs include the use of ozone with hydrogen peroxide (O3/H2O2), UV light with hydrogen peroxide (H2O2/UV), and catalyzed ozone. kirj.ee The efficacy of these methods hinges on factors like pH, temperature, and the concentration of the oxidant. nih.gov For instance, the degradation of chlorophenols via the Fenton system was found to be optimal at a pH of 7.4-8 and increased with higher temperatures. nih.gov

These technologies could be applied in ex-situ scenarios, such as in slurry-phase reactors for treating excavated soils or in water treatment systems for contaminated groundwater. epa.gov

Bioremediation Technologies (Ex-situ and In-situ)

Efficacy Assessment of Remediation Technologies in Contaminated Sites

Assessing the efficacy of remediation technologies is crucial for moving from laboratory research to field application. For this compound, efficacy has been primarily evaluated in controlled laboratory settings, with some insights from field-level observations.

Laboratory studies have successfully quantified the dechlorination of this compound. For example, a phototrophic culture removed chlorine from 58% of the parent molecules over 14 months. umich.edu Enrichment cultures from Baltimore Harbor sediments achieved complete transformation to 3,5-dichlorobiphenyl within 85 days. nih.gov These studies provide proof-of-concept and valuable data on potential dechlorination rates and pathways.

However, the transition from lab to field presents significant challenges. The success of in-situ bioremediation depends on the presence and activity of appropriate microorganisms and suitable environmental conditions (e.g., availability of electron donors). acs.org An attempt to stimulate in-situ reductive dechlorination of Aroclors at a field site by adding contaminated sediment and a carbon source was unsuccessful after six months, highlighting the difficulty in replicating laboratory success in a complex field environment. epa.gov

The efficacy of bioaugmentation, the introduction of specific microorganisms to a site, is supported by the isolation of strains like o-17 that actively degrade this compound. clu-in.orgfrontiersin.org However, the applicability of such strains may be limited by their specific environmental requirements; for example, bacterium o-17 originated from an estuarine environment, which may affect its survival and activity in freshwater or soil systems. clu-in.org

The table below provides an efficacy assessment based on research findings.

| Technology | Setting | Target | Efficacy/Outcome | Limitations |

| Natural Attenuation | Environment/Lab | This compound | Slow dechlorination via ortho- and meta-pathways. acs.orgresearchgate.net | Very slow process; factors affecting rates are not fully understood. acs.org |

| Anaerobic Bioremediation | Laboratory | This compound | High dechlorination efficiency; complete transformation in some cases. researchgate.netnih.gov | Difficult to replicate in the field; success is site-specific. epa.gov |

| Bioaugmentation | Conceptual/Lab | This compound | Isolation of specific strains (e.g., o-17) that link growth to dechlorination. clu-in.orgfrontiersin.org | Environmental compatibility of specialized strains may be limited. clu-in.org |

| Advanced Oxidation Processes | Laboratory | General Chlorinated Aromatics | High destruction efficiencies (e.g., >99% for some compounds). nih.govfrontiersin.org | Potential for toxic byproducts; cost; primarily for ex-situ application. |

Future Research Directions and Methodological Advancements in 2,3,5,6 Tetrachlorobiphenyl Studies

Emerging Analytical Techniques and Miniaturization

The detection and analysis of 2,3,5,6-tetrachlorobiphenyl and other polychlorinated biphenyls (PCBs) are being revolutionized by emerging analytical techniques and the trend towards miniaturization. These advancements are critical for enhancing the speed, sensitivity, and portability of environmental monitoring.

Historically, the analysis of PCBs has relied on methods like gas chromatography with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS). epri.com While effective, these methods can be laboratory-intensive. Newer approaches are focusing on greater efficiency and field applicability.

Surface-Enhanced Raman Scattering (SERS) is one such promising technique. Research has demonstrated its ability to detect PCBs in real-world samples, such as soil and distilled spirits, at trace levels. mdpi.com For instance, SERS has been used to detect PCBs in dry soil at concentrations as low as 5 µg/g within a minute. mdpi.com Furthermore, by analyzing the unique Raman spectral fingerprints, it is possible to distinguish between different tetrachlorobiphenyl isomers, including 2,3,5,6-tetrachlorobhenyl, even at concentrations of 10⁻⁶ mol/L in solution. mdpi.com

Miniaturization in the broader field of electronics and analytical chemistry is also influencing PCB analysis. The development of smaller, more compact printed circuit boards (PCBs) in electronics, driven by the demand for portable devices, reflects a parallel trend in analytical instrumentation. sierraassembly.comgatemapcb.comcircuits-central.comventure-mfg.compcbtrace.com This drive towards smaller footprints can lead to the development of portable and field-deployable analytical systems for on-site PCB detection, reducing the need for sample transportation and lengthy laboratory turnaround times. High-Density Interconnect (HDI) technology, for example, allows for more compact electronic designs, a principle that can be applied to create smaller analytical devices. pcbtrace.com

Integrated Modeling Approaches for Environmental Fate Prediction

Predicting the environmental journey of this compound is a complex challenge due to its persistence and ability to move between air, water, soil, and living organisms. trulawsuitinfo.comclu-in.orgnih.gov Integrated modeling approaches are becoming increasingly vital for forecasting its distribution and ultimate fate. trulawsuitinfo.com

These models combine data on the chemical's physical and chemical properties with environmental parameters to simulate its transport and transformation. clu-in.org Key properties influencing the fate of PCBs include their low water solubility and high octanol-water partition coefficient, which govern their tendency to bind to soils and sediments and to accumulate in the fatty tissues of organisms. clu-in.orgwho.int

Global multimedia fate models, such as BETR Global, coupled with human exposure models like ACC-HUMAN, have been used to predict PCB concentrations on a global scale. rsc.org For example, these models have been employed to estimate the concentration of PCB 153 in human milk across 56 countries based on historical emissions data. rsc.org While these models show a strong correlation with measured data, they also highlight areas where predictions can be improved, such as in accounting for regional differences in food sources and the rate of decline in environmental concentrations. rsc.org

Models also help in understanding the relative importance of different degradation pathways. For less chlorinated PCBs, atmospheric degradation is a primary removal process, while for more highly chlorinated congeners, degradation in seawater and transfer to the deep sea become more significant. utoronto.ca The development of these sophisticated models is crucial for assessing the long-term risks associated with PCBs and for designing effective remediation strategies. nih.gov

Advanced Omics Technologies in Ecotoxicological Research (e.g., Transcriptomics, Metabolomics in non-human species)

The fields of transcriptomics and metabolomics are providing unprecedented insights into the toxicological effects of this compound and other PCBs in non-human species. These "omics" technologies allow scientists to study changes in gene expression (transcriptomics) and the profile of small molecules (metabolomics) within an organism following exposure to a contaminant. tandfonline.comwiley.com

Transcriptomics has been used to identify changes in gene expression in various organisms exposed to PCBs. For example, studies on female mice exposed to a PCB mixture revealed significant alterations in the expression of genes in the brain associated with neurodevelopmental and neurodegenerative diseases. acs.org In the liver, transcriptomic analyses have shown changes in metabolic pathways, such as those involving arachidonic acid, which could have downstream effects on brain health. acs.org In the human liver cell line HepaRG, exposure to PCB 126 led to changes in the expression of numerous genes, including a significant increase in the expression of CYP1A1, a gene known to be involved in the metabolism of dioxin-like compounds. nih.gov

Metabolomics complements transcriptomics by providing a snapshot of the metabolic state of an organism. In HepaRG cells exposed to PCB 126, metabolomic analysis revealed a decrease in polyunsaturated fatty acids and an increase in sphingolipids, changes that were observed even at very low exposure concentrations. nih.gov In mice, metabolomic studies have shown that exposure to PCB 153 in conjunction with a high-fat diet leads to significant alterations in the levels of various metabolites, including a dramatic increase in erythronic acid. nih.gov This integrated approach, combining transcriptomics and metabolomics, provides a more complete picture of the mechanisms of PCB toxicity. nih.govresearchgate.net

These advanced omics technologies are not only helping to elucidate the toxic mechanisms of PCBs but are also being explored as tools for developing sensitive biomarkers of exposure and effect, which can be used in environmental risk assessment. tandfonline.comnih.gov

Understanding Long-Term Ecological Impacts and Recovery Trajectories

Due to their persistence, PCBs like this compound can have long-lasting impacts on ecosystems. nih.gov Understanding the trajectory of ecological recovery following the reduction or removal of a PCB source is a critical area of research. acs.orgnih.govresearchgate.net

Studies have shown that once a source of PCB contamination is removed, natural recovery processes can lead to significant decreases in PCB concentrations in the environment and in biota. acs.orgnih.govresearchgate.net For example, in an Arctic coastal environment, the removal of a terrestrial PCB source led to rapid decreases in PCB levels in marine sediments, shorthorn sculpin, and black guillemots over an eight-year period. acs.orgnih.govresearchgate.net This demonstrates that in energetic coastal environments, natural recovery can be efficient. acs.orgnih.govresearchgate.net

However, the recovery process can be slow and complex. In some contaminated sites, even after remediation efforts, PCB concentrations can remain higher than in reference sites. researchgate.net The effectiveness of remediation can be enhanced by techniques such as the in-situ application of activated carbon, which can reduce the bioavailability of PCBs to organisms by binding them to the sediment. nih.govresearchgate.net Modeling has shown that such treatments can reduce PCB bioaccumulation in benthic invertebrates by up to 85-90% under favorable conditions. researchgate.net

Long-term monitoring using indicator species is essential for tracking the progress of ecosystem recovery. acs.orgnih.govresearchgate.net The data gathered from these studies are crucial for evaluating the effectiveness of remediation strategies and for predicting the time scales required for ecosystems to return to a healthier state.

Synergistic and Antagonistic Effects with Other Environmental Contaminants

In the environment, this compound rarely exists in isolation. It is typically found as part of complex mixtures of different PCB congeners and other pollutants. epa.gov The combined effects of these mixtures can be difficult to predict, as the interactions between different chemicals can be synergistic (the combined effect is greater than the sum of the individual effects) or antagonistic (the combined effect is less than the sum of the individual effects). epa.govaimspress.com

The toxicity of a PCB mixture is not simply the sum of the toxicities of its individual components. epa.gov Some PCB congeners can have opposing effects. For example, some are estrogenic, while others are anti-estrogenic. cdc.gov The presence of other contaminants, such as heavy metals, can also alter the impact of PCBs on organisms. researchgate.net